

An In-depth Technical Guide to the Thermochemical Properties of Lithium Amide

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Compound of Interest

Compound Name: *Lithium amide*

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This technical guide provides a comprehensive overview of the core thermochemical data for **lithium amide** (LiNH_2). The information is compiled from experimental studies and computational models to serve as a foundational resource for professionals in research and development. This document details key thermodynamic parameters, outlines the experimental methodologies used for their determination, and illustrates the fundamental relationships between these properties.

Core Thermochemical Data

The thermodynamic stability and reactivity of **lithium amide** are defined by its fundamental thermochemical properties. These values are essential for modeling chemical processes, designing synthetic routes, and for applications in materials science, such as hydrogen storage. The data presented below has been aggregated from various experimental sources.

Standard Molar Properties of Lithium Amide

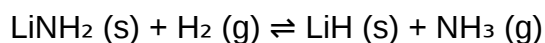
The following table summarizes the key thermochemical parameters for solid **lithium amide** at standard conditions (298.15 K, 1 bar).

| Property | Symbol | Value | Source(s) |
|---|--------------------|--|-----------|
| Standard Molar Enthalpy of Formation | $\Delta_f H^\circ$ | $-186.3 \pm 9.1 \text{ kJ/mol}$ | [1] |
| -182 kJ/mol | [2] | | |
| -175.7 kJ/mol (Converted from 42 kcal/mol) | [3] | | |
| Standard Molar Entropy | S° | $23.0 \pm 16 \text{ J/(mol}\cdot\text{K)}$ | [1] |
| Standard Molar Gibbs Free Energy of Formation (Calculated) | $\Delta_f G^\circ$ | $-140.2 \pm 10.5 \text{ kJ/mol}$ | |
| Molar Heat Capacity | C_p | $65 \text{ J/(mol}\cdot\text{K)}$ | [4] |

Note on Gibbs Free Energy of Formation: The Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$) was calculated using the equation $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$, with the standard enthalpy of formation ($\Delta_f H^\circ$) and standard entropy (S°) values from Hino et al.[1], and $T = 298.15 \text{ K}$. The uncertainty was propagated from the experimental errors in ΔH° and S° .

Thermodynamics of the Li-N-H System Reaction

Lithium amide is a key component in the Li-N-H hydrogen storage system. The thermodynamics of its reaction with hydrogen are critical for understanding the material's performance. The values below correspond to the reaction:



| Property | Symbol | Value | Source(s) |
|-------------------------------|--------------------|-----------------------|-----------|
| Standard Enthalpy of Reaction | ΔH°_r | 49.9 ± 9.1 kJ/mol | [1] |
| Standard Entropy of Reaction | ΔS°_r | 59 ± 16 J/(mol·K) | [1] |

Experimental Protocols

The determination of thermochemical data is reliant on precise experimental techniques. The primary methods cited for **lithium amide** and related solid-state materials are detailed below.

Raman Spectroscopy for Reaction Equilibria

A key study by Hino et al. determined the standard enthalpy and entropy of formation for LiNH_2 by studying the equilibrium of its reaction with hydrogen.[1]

Objective: To determine the standard enthalpy (ΔH°_r) and entropy (ΔS°_r) of the reaction $\text{LiNH}_2 + \text{H}_2 \rightleftharpoons \text{LiH} + \text{NH}_3$ by measuring the equilibrium concentrations of gaseous components at various temperatures.

Methodology:

- Sample Preparation: A sample of **lithium amide** (95% purity) was milled under an Argon atmosphere for activation.[1]
- Reaction Setup: The milled LiNH_2 was loaded into a stainless steel vial connected to a reservoir under a 0.1 MPa atmosphere of high-purity hydrogen gas.[1]
- Equilibrium Measurement: The sample was heated to a series of constant temperatures (ranging from 250 °C to 350 °C) for 100 hours to ensure chemical equilibrium was reached. [1]
- Gas Analysis: After heating, the gaseous components (NH_3 and H_2) were analyzed using Raman spectroscopy. The partial pressures of the gases were determined by comparing the integrated intensity of their characteristic Raman scattering peaks to a reference standard.[1]

- **Data Analysis (van't Hoff Plot):** The equilibrium constant (K) for the reaction was calculated at each temperature from the partial pressures of NH_3 and H_2 . According to the van't Hoff equation ($\ln(K) = -\Delta H^\circ/RT + \Delta S^\circ/R$), plotting $\ln(K)$ against the inverse of the temperature ($1/T$) yields a straight line. The standard enthalpy of reaction (ΔH°_r) was calculated from the slope of this line, and the standard entropy of reaction (ΔS°_r) was determined from the y-intercept.^[1]
- **Calculation of LiNH_2 Properties:** The standard enthalpy of formation ($\Delta_f H^\circ$) and standard entropy (S°) of LiNH_2 were then calculated by combining the experimentally determined ΔH°_r and ΔS°_r with the known literature values for LiH , H_2 , and NH_3 .^[1]

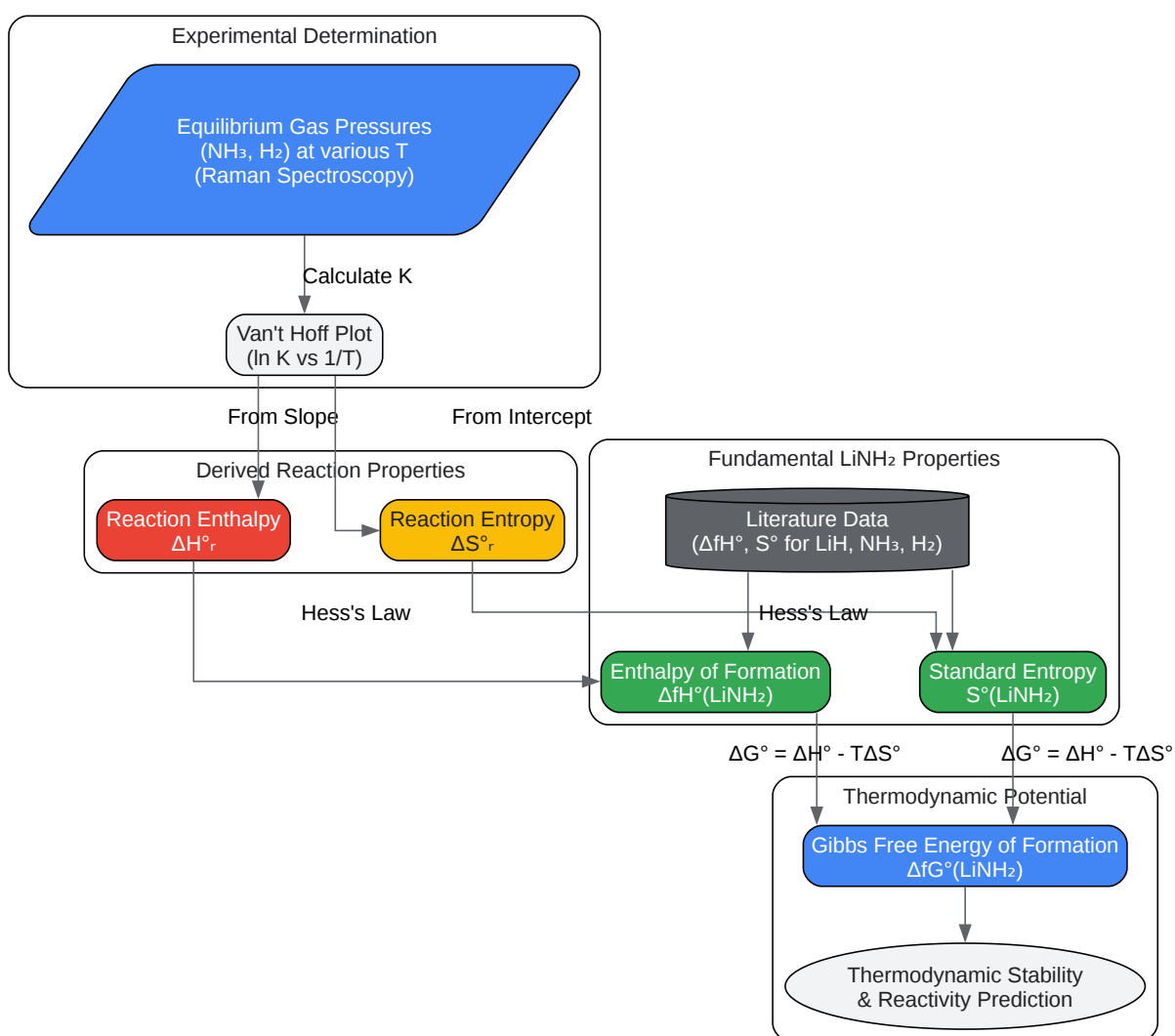
Calorimetry and Thermal Analysis

While the most detailed protocol for LiNH_2 involves Raman spectroscopy, other standard techniques are broadly applicable for determining the thermochemical properties of solids.

- **Differential Scanning Calorimetry (DSC):** This technique is used to measure changes in heat flow to a sample as a function of temperature. For **lithium amide**, DSC can be employed to determine its heat capacity and the enthalpy associated with phase transitions or decomposition. For instance, studies on the LiNH_2/LiH system have used DSC to evaluate the enthalpy change due to hydrogen desorption.
- **Thermogravimetric Analysis (TGA):** TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is often used in conjunction with DSC to study decomposition reactions. For LiNH_2 , TGA can precisely quantify the release of ammonia and hydrogen, providing insight into reaction stoichiometry and kinetics.^[5]
- **Adiabatic and Solution Calorimetry:** These are classical methods for the precise measurement of heat changes. Adiabatic calorimetry can be used to measure heat capacity with high accuracy. Solution calorimetry involves dissolving the substance and its constituent elements in a suitable solvent and measuring the heat of solution. The difference in these heat values allows for the determination of the enthalpy of formation.

Visualization of Thermochemical Relationships

The following diagrams illustrate the logical flow for determining and interrelating the core thermochemical properties of **lithium amide**.



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Caption: Workflow for determining LiNH_2 thermochemical properties.

The diagram above illustrates the experimental and computational workflow for determining the fundamental thermochemical properties of **lithium amide**. Experimental measurements of reaction equilibria provide the enthalpy and entropy of reaction, which, when combined with known literature data for other species in the reaction, allow for the calculation of the standard enthalpy of formation and standard entropy of **lithium amide** itself. These values are then used to calculate the Gibbs free energy of formation, a critical parameter for predicting the compound's stability and reactivity.

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